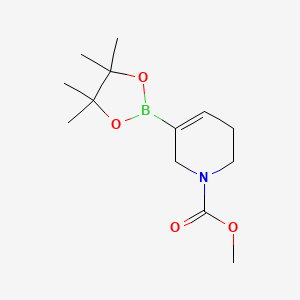![molecular formula C6H12Cl2N4 B13912659 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of viral infections such as hepatitis B. The structure of this compound features a pyrazolo[1,5-a]pyrazine core, which is a privileged scaffold in drug discovery due to its ability to interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of NH-pyrazole carbonic acids as key intermediates. These intermediates undergo regioselective cyclization to form the desired pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine is optimized for cost-efficiency and scalability. This involves the use of multigram-scale reactions with efficient purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine, which can exhibit enhanced biological activity or improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound acts as a core protein allosteric modulator (CpAM), which inhibits the replication of the hepatitis B virus by altering the structure of its core protein. This disruption prevents the virus from assembling and replicating effectively .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: This compound has a similar core structure but differs in its biological activity and target specificity.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives: These derivatives have various substituents that can enhance or modify their biological activity.
The uniqueness of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine lies in its specific interaction with the hepatitis B virus core protein, making it a promising candidate for antiviral therapy .
Eigenschaften
Molekularformel |
C6H12Cl2N4 |
|---|---|
Molekulargewicht |
211.09 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-3-9-10-2-1-8-4-6(5)10;;/h3,8H,1-2,4,7H2;2*1H |
InChI-Schlüssel |
GBDJFZPNJXQUDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=C(C=N2)N)CN1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(rac)-2-Chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13912578.png)
![6-Butyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13912583.png)

![O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate](/img/structure/B13912596.png)

![4',5-Difluoro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13912606.png)
![1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B13912615.png)
![6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13912618.png)




![Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B13912655.png)
![6-[2-[3-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B13912665.png)
